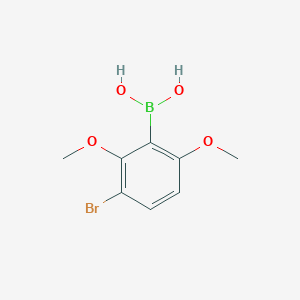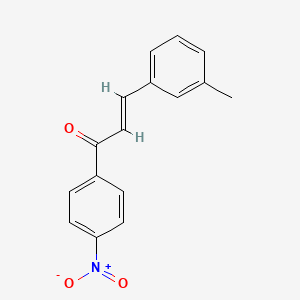
2-Chloro-5-(dichlorofluoromethyl)pyridine, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(dichlorofluoromethyl)pyridine, or 2C5DCP, is a chemical compound with the molecular formula C5H3Cl2F2N. It is a colorless liquid that is soluble in water and organic solvents, and has a boiling point of 179 °C. 2C5DCP has a wide range of applications in scientific research, including in organic synthesis, as a reagent for the synthesis of other compounds, and as a component of various biochemical and physiological experiments.
Mécanisme D'action
2C5DCP is an intermediate in many biochemical processes. It is involved in the formation of proteins, lipids, and other molecules, and is involved in the regulation of cellular metabolism. It is also involved in the regulation of gene expression and signal transduction pathways.
Biochemical and Physiological Effects
2C5DCP has a wide range of biochemical and physiological effects. It has been shown to activate several signal transduction pathways, including those involved in cell proliferation and differentiation. It also has a role in the regulation of immune responses, as well as in the regulation of energy metabolism. In addition, 2C5DCP has been shown to reduce inflammation, and to have anti-tumor and anti-viral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2C5DCP in laboratory experiments is its high purity and solubility in both water and organic solvents. This allows for the synthesis of a wide range of compounds and the use of various biochemical and physiological experiments. However, 2C5DCP is a toxic compound and should be handled with caution. It should not be used in experiments involving human subjects, and should be stored in a secure location.
Orientations Futures
The potential future applications of 2C5DCP are vast. It could be used in the development of new drugs, as well as in the development of new biochemical and physiological experiments. It could also be used in the development of new catalysts for organic synthesis, as well as in the development of new signal transduction pathways. Additionally, 2C5DCP could be used in the development of new methods for the synthesis of other compounds, and in the development of new methods for the regulation of gene expression and energy metabolism.
Méthodes De Synthèse
2C5DCP is synthesized from the reaction of 2-chloro-5-fluoropyridine with dichlorodifluoromethane. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-50 °C. The reaction is complete after 4-6 hours, and yields a 90% pure product.
Applications De Recherche Scientifique
2C5DCP has several applications in scientific research. It is used in the synthesis of various other compounds, such as the antibiotic ciprofloxacin and the anti-fungal agent fluconazole. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a component of various biochemical and physiological experiments.
Propriétés
IUPAC Name |
2-chloro-5-[dichloro(fluoro)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIXSRWFCBLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)

![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)
